3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a hydroxyl group, a phenyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one typically involves multiple steps. One common approach is the condensation reaction between 4-methylcyclohexanone and benzaldehyde in the presence of a base, followed by the introduction of a hydroxyl group through oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-keto-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-2-[(4-methylcyclohexyl)aminomethyl]-5-phenylcyclohex-2-en-1-one.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-[(4-methylcyclohexyl)aminomethyl]-5-phenylcyclohex-2-en-1-one: Similar structure but with an amine group instead of an imine group.
3-Keto-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and imine groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-hydroxy-2-[(4-methylcyclohexyl)iminomethyl]-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-7-9-17(10-8-14)21-13-18-19(22)11-16(12-20(18)23)15-5-3-2-4-6-15/h2-6,13-14,16-17,22H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBIJZRGNBGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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